molecular formula C23H26N4O3 B2640243 2-{3-cyclohexyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(4-ethylphenyl)acetamide CAS No. 902922-32-1

2-{3-cyclohexyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(4-ethylphenyl)acetamide

Cat. No.: B2640243
CAS No.: 902922-32-1
M. Wt: 406.486
InChI Key: WMERWAURHVSCAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{3-cyclohexyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(4-ethylphenyl)acetamide is a pyrido-pyrimidine derivative characterized by a bicyclic heteroaromatic core. Key structural features include:

  • 3-Cyclohexyl substituent: A bulky aliphatic group that may enhance lipophilicity and influence steric interactions in biological targets.
  • 2,4-Dioxo groups: These carbonyl moieties increase polarity and may participate in hydrogen bonding.
  • N-(4-ethylphenyl)acetamide side chain: The ethylphenyl group introduces aromaticity and moderate hydrophobicity, while the acetamide linker provides flexibility and hydrogen-bonding capacity.

Properties

IUPAC Name

2-(3-cyclohexyl-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl)-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3/c1-2-16-10-12-17(13-11-16)25-20(28)15-26-21-19(9-6-14-24-21)22(29)27(23(26)30)18-7-4-3-5-8-18/h6,9-14,18H,2-5,7-8,15H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMERWAURHVSCAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C3=C(C=CC=N3)C(=O)N(C2=O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-cyclohexyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(4-ethylphenyl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials followed by cyclization and functional group modifications. For instance, the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrido[2,3-d]pyrimidine core, is a key step .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-{3-cyclohexyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity : Research indicates that compounds with similar structural motifs exhibit significant activity against various cancer cell lines. The mechanism often involves inhibition of specific signaling pathways critical for cancer cell survival and proliferation.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains. This opens avenues for further exploration in developing new antibiotics.
  • Neurological Applications : The compound's potential interactions with neurotransmitter systems suggest it could be investigated for neuroprotective effects or as a treatment for neurodegenerative diseases.

Biological Studies

  • Biochemical Pathways : The compound has been shown to interact with key enzymes and receptors involved in critical biological processes. Understanding these interactions can provide insights into its mechanism of action and therapeutic potential.
  • Cell Signaling : It may influence cell signaling pathways such as the RhoA transcriptional signaling pathway, which is implicated in various cellular functions including growth and differentiation.

Industrial Applications

  • Materials Science : The unique chemical structure allows for its use as a building block in the synthesis of novel materials with specific properties tailored for industrial applications.
  • Pharmaceutical Development : As a precursor in drug formulation, this compound could lead to the development of new therapeutic agents targeting unmet medical needs.

Case Studies

Several studies have reported on the biological activities of compounds related to 2-{3-cyclohexyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(4-ethylphenyl)acetamide:

  • In Vitro Studies : A study demonstrated that derivatives of pyrido[2,3-d]pyrimidines exhibited cytotoxic effects on human cancer cell lines through apoptosis induction mechanisms .
  • In Vivo Studies : Animal models have shown promising results when treated with compounds structurally similar to this acetamide derivative, indicating potential efficacy in tumor reduction .

Mechanism of Action

The mechanism of action of 2-{3-cyclohexyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Pyrido-Thieno-Pyrimidine Derivative ()

Compound: N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide

  • Core Modification: Incorporation of a thieno ring fused to pyrido-pyrimidine, introducing sulfur into the aromatic system.
  • Key Differences: Substituents: Methyl and phenylamino groups at positions 7 and 2, respectively. Physical Properties: Lower melting point (143–145°C vs. unlisted for the target compound) and IR absorption at 1,730 cm⁻¹ (C=O) . Synthetic Yield: 73%, indicating efficient acetylation in pyridine.

Pyrazolo-Pyrimidine-Chromenone Hybrid ()

Compound: Example 83 (fluorinated pyrazolo[3,4-d]pyrimidin-chromenone)

  • Core Modification : Pyrazolo-pyrimidine fused to chromen-4-one, with fluorine substituents.
  • Key Differences: Substituents: Fluorine atoms enhance electronegativity and metabolic stability. Physical Properties: Higher melting point (302–304°C) due to rigid chromenone structure and fluorine’s strong intermolecular interactions . Mass Spectrometry: M+1 peak at 571.2, reflecting higher molecular weight compared to the target compound.

Thioether-Linked Pyrimidine ()

Compound : 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide

  • Core Modification: Monocyclic pyrimidine with a thioether linkage.
  • Key Differences :
    • Substituents : Dichlorophenyl group increases hydrophobicity and steric bulk.
    • Physical Properties : Melting point 230°C, intermediate between and , likely due to thioether flexibility .
    • Elemental Analysis : Close match between calculated and found values (e.g., S: 9.30% vs. 9.32%), indicating high purity.

Comparative Analysis of Key Properties

Property Target Compound
Core Structure Pyrido[2,3-d]pyrimidine Thieno-pyrido-pyrimidine Pyrazolo-pyrimidine Monocyclic pyrimidine
Key Substituents Cyclohexyl, 4-ethylphenyl Phenylamino, methyl Fluorine, chromenone Dichlorophenyl, thioether
Melting Point (°C) Not reported 143–145 302–304 230
Synthetic Yield Not reported 73% 19% (Example 83) 80%
Polar Groups 2,4-Dioxo, acetamide Acetamide, carbonyl Fluorine, carbonyl Thioether, carbonyl

Functional Implications

  • Bioactivity : Fluorine in improves target affinity and metabolic stability, while the dichlorophenyl group in may enhance hydrophobic binding. The target compound’s 4-ethylphenyl acetamide could balance solubility and receptor interactions.
  • Synthetic Complexity: ’s low yield (19%) reflects challenges in chromenone synthesis, whereas the target compound’s route (unreported) may benefit from established pyrido-pyrimidine methodologies.

Biological Activity

The compound 2-{3-cyclohexyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(4-ethylphenyl)acetamide is a pyrido[2,3-d]pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor properties and mechanisms of action.

  • Molecular Formula : C23H26N4O4
  • Molecular Weight : 422.4769 g/mol
  • CAS Number : 902922-59-2

The biological activity of this compound is primarily linked to its ability to inhibit specific enzymes involved in nucleic acid synthesis. This inhibition disrupts cellular processes reliant on nucleic acids, leading to:

  • Suppression of cell growth and proliferation.
  • Induction of DNA damage and cell death through apoptosis.

Antitumor Activity

Recent studies have evaluated the antitumor efficacy of various pyrido[2,3-d]pyrimidine derivatives, including our compound of interest. The following table summarizes key findings regarding the cytotoxic effects against different cancer cell lines:

CompoundCell LineIC50 (μM)Mechanism of Action
2-{3-cyclohexyl-2,4-dioxo...A549>50EGFR inhibition
2-{3-cyclohexyl-2,4-dioxo...NCI-H1975>50EGFR inhibition
2-{3-cyclohexyl-2,4-dioxo...NCI-H460>50EGFR inhibition

The IC50 values indicate that the compound exhibits limited activity against these cell lines under the tested conditions. The results suggest that modifications to the chemical structure may be necessary to enhance efficacy.

Case Studies

A study conducted by Fayad et al. (2019) identified novel anticancer compounds through drug screening on multicellular spheroids. The screening revealed that compounds similar to our target showed varying degrees of cytotoxicity depending on their structural modifications. Although specific data for our compound was not detailed in this study, it highlights the importance of structural optimization for enhancing biological activity .

Comparative Analysis with Related Compounds

Comparative studies have shown that other pyrido[2,3-d]pyrimidine derivatives often exhibit higher cytotoxicity due to better interaction with target proteins. For instance:

CompoundStructure TypeCytotoxicity Level
Compound A (Thienopyrimidine)ThienopyrimidineHigh
Compound B (Pyridopyrimidine)PyridopyrimidineModerate
2-{3-cyclohexyl-2,4-dioxo...Pyrido[2,3-d]pyrimidineLow

These findings suggest that while our compound has potential as an anticancer agent, its current structural configuration may limit its effectiveness compared to related compounds .

Q & A

Q. What synthetic routes are recommended for preparing this compound, and how is its structure confirmed?

Methodological Answer: The compound is synthesized via multi-step reactions, typically involving:

Condensation reactions to form the pyrido[2,3-d]pyrimidine core.

Acetamide coupling using reagents like EDC/HOBt for amide bond formation.

Cyclohexyl group introduction via nucleophilic substitution or metal-catalyzed cross-coupling .

Structural confirmation employs:

  • NMR spectroscopy : Key signals include aromatic protons (δ 7.2–7.8 ppm), cyclohexyl CH₂ (δ 1.2–2.1 ppm), and acetamide NH (δ ~10.1 ppm) .
  • Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) align with theoretical masses (e.g., m/z 344.21 observed in similar analogs) .
  • Elemental analysis : Validates C, H, N, and S content (e.g., C: 45.29%, N: 12.23% observed vs. calculated) .

Q. What analytical techniques ensure purity and structural integrity?

Methodological Answer:

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
  • X-ray crystallography : Resolves stereochemistry; torsion angles and bond lengths confirm spatial arrangement (e.g., C–C bond lengths ~1.50 Å in pyrimidine rings) .
  • Thermogravimetric analysis (TGA) : Evaluates thermal stability (decomposition >230°C) .

Q. What in vitro models are suitable for initial biological activity screening?

Methodological Answer:

  • Enzyme inhibition assays : Target kinases or proteases using fluorescence-based readouts (e.g., IC₅₀ determination) .
  • Cell viability assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) .

Advanced Research Questions

Q. How can reaction yields be optimized in heterocyclic systems with steric hindrance?

Methodological Answer:

  • Design of Experiments (DoE) : Vary temperature, solvent (e.g., DMF vs. THF), and catalysts (e.g., Pd(PPh₃)₄) to identify optimal conditions .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yield by 15–20% .
  • Computational modeling : Quantum mechanics (QM) predicts steric clashes; transition state analysis guides reagent selection .

Q. How to resolve discrepancies in biological activity data across assays?

Methodological Answer:

  • Validate assay conditions : Check pH, solvent (DMSO concentration ≤0.1%), and cell passage number .
  • Structural validation : Compare X-ray crystallography data (e.g., dihedral angles) with molecular docking poses to confirm target binding .
  • Structure-Activity Relationship (SAR) : Introduce substituents (e.g., electron-withdrawing groups) to modulate activity; correlate with logP and IC₅₀ .

Q. What computational strategies predict biological targets and binding modes?

Methodological Answer:

  • Molecular docking (AutoDock Vina) : Screen against kinase libraries (e.g., PDB IDs 1ATP, 2JDO) .
  • Molecular Dynamics (MD) simulations : Analyze binding stability (RMSD <2.0 Å over 100 ns trajectories) .
  • QSAR models : Use descriptors like polar surface area (PSA) and H-bond donors to predict bioavailability .

Q. How to address low aqueous solubility for in vivo studies?

Methodological Answer:

  • Co-solvent systems : Use PEG-400 or cyclodextrins to enhance solubility (e.g., >50 μg/mL) .
  • Prodrug design : Introduce phosphate esters or glycosides for hydrolytic activation .
  • Nanoformulations : Encapsulate in liposomes (size ~100 nm) for sustained release .

Q. How to design derivatives for improved pharmacokinetics?

Methodological Answer:

  • Metabolic stability : Introduce deuterium at labile positions (e.g., CH₃ → CD₃) to reduce CYP450-mediated degradation .
  • In silico ADMET : Predict bioavailability (e.g., SwissADME) by optimizing logP (2–3) and PSA (<140 Ų) .

Q. How does crystallography inform conformational analysis?

Methodological Answer:

  • X-ray diffraction : Resolve intramolecular H-bonds (e.g., N–H⋯O=C, 2.8–3.0 Å) stabilizing the pyridopyrimidine core .
  • Torsion angle analysis : Compare experimental (e.g., C7–N1–C8–C9 = 175.3°) with DFT-optimized geometries .

Q. What strategies validate synthetic intermediates with ambiguous NMR signals?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals (e.g., δ 7.4–7.6 ppm) .
  • Isotopic labeling : Synthesize ¹³C-labeled analogs to track carbon connectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.